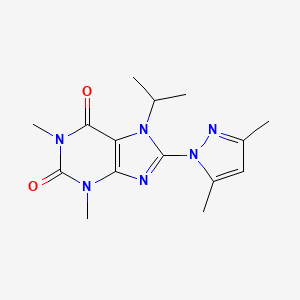
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is a derivative of indole and pyridine, two important heterocyclic compounds that are widely used in drug discovery and development.
科学研究应用
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells in vitro. It has also been studied as a potential anti-inflammatory agent due to its ability to modulate the immune response.
In biochemistry, this compound has been used as a tool to study the structure and function of proteins such as kinases and phosphatases. It has also been investigated as a potential ligand for G protein-coupled receptors (GPCRs) due to its structural similarity to other known ligands.
In pharmacology, this compound has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. It has also been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes such as kinases and phosphatases, which play important roles in cell signaling and regulation. It may also modulate the immune response by affecting the production of cytokines and other inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and modulate the immune response. It has also been shown to affect the activity of certain enzymes such as kinases and phosphatases.
实验室实验的优点和局限性
One of the main advantages of using 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea in lab experiments is its potential to act as a tool for studying the structure and function of proteins such as kinases and phosphatases. It may also be useful as a ligand for GPCRs. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea. One area of interest is its potential as a drug delivery system. Another area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is also needed to fully understand its mechanism of action and its potential applications in other fields of scientific research.
合成方法
The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea can be achieved through a multi-step process involving the reaction of indole and pyridine with different reagents. One of the most commonly used methods involves the reaction of 1-methylindole with 3-bromomethylpyridine in the presence of a base such as potassium carbonate to yield the intermediate compound. This intermediate is then reacted with urea in the presence of a catalyst such as palladium on carbon to give the final product.
属性
IUPAC Name |
1-(1-methylindol-3-yl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-20-11-14(13-6-2-3-7-15(13)20)19-16(21)18-10-12-5-4-8-17-9-12/h2-9,11H,10H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIDMGLGFVGWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

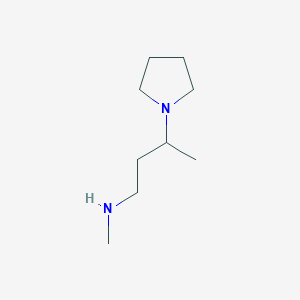
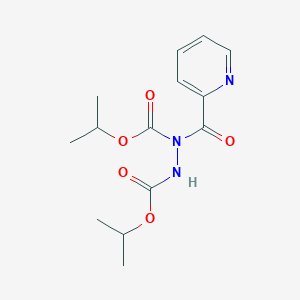
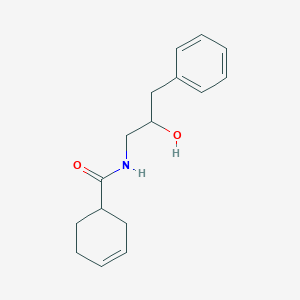
![3-(3,5-Dimethoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2910251.png)
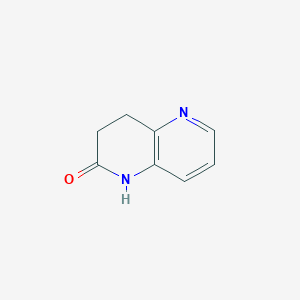
![1-methyl-3-(2-methylprop-2-enyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2910257.png)
![4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine](/img/structure/B2910258.png)
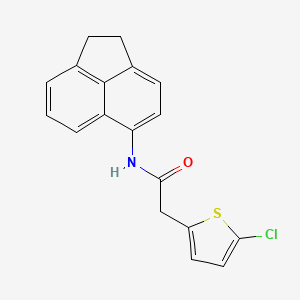
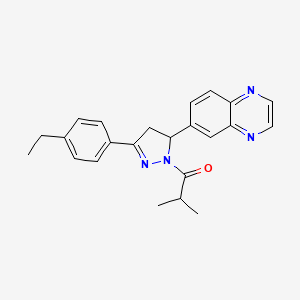
![2-(benzylsulfanyl)-5-(4-ethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2910261.png)
![N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2910262.png)
![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2910264.png)
